molecular formula C22H21N3O7S2 B2765407 Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate CAS No. 1223833-33-7

Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate

Cat. No.: B2765407
CAS No.: 1223833-33-7
M. Wt: 503.54
InChI Key: HYLQQQLBVQWOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate is a synthetic organic compound featuring a pyrimidinone core substituted with a 4-methoxyphenyl sulfonyl group and linked via a thioacetamide bridge to an ethyl benzoate moiety. This structure combines multiple pharmacophoric elements: the dihydropyrimidinone scaffold is associated with diverse biological activities (e.g., kinase inhibition, antimicrobial properties), while sulfonyl and ester groups enhance solubility and metabolic stability . The compound’s design likely targets enzyme inhibition, leveraging the sulfonyl group’s ability to interact with catalytic residues and the benzoate ester for membrane permeability .

Properties

CAS No.

1223833-33-7

Molecular Formula

C22H21N3O7S2

Molecular Weight

503.54

IUPAC Name

ethyl 4-[[2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H21N3O7S2/c1-3-32-21(28)14-4-6-15(7-5-14)24-19(26)13-33-22-23-12-18(20(27)25-22)34(29,30)17-10-8-16(31-2)9-11-17/h4-12H,3,13H2,1-2H3,(H,24,26)(H,23,25,27)

InChI Key

HYLQQQLBVQWOCG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name Core Structure Substituents/R-Groups Potential Applications Reference
Target Compound Dihydropyrimidinone 4-Methoxyphenyl sulfonyl, thioacetamide-linked ethyl benzoate Enzyme inhibition, drug discovery
Ethyl 4-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate Pyrimidinone Hydroxy, propyl substituents on pyrimidine; lacks sulfonyl group Antimicrobial agents
{4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid sodium salt Benzimidazole Methoxy-substituted benzimidazole, sulfinyl and sulfonyl groups Proton pump inhibition
Ethyl 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-ylsulfonyl]butanoate Pyrimidine Trifluoromethyl, methoxyphenyl sulfonyl, butanoate ester Pesticide intermediates

Key Observations :

  • The target compound’s dihydropyrimidinone core distinguishes it from benzimidazole (e.g., 6e/6f ) or triazine-based analogues (e.g., metsulfuron methyl ).
  • Substituents like the 4-methoxyphenyl sulfonyl group enhance electronic effects and binding affinity compared to simpler alkyl or hydroxy groups (e.g., propyl in ).
Physicochemical Properties

A comparison of computed properties highlights critical differences:

Property Target Compound Ethyl 4-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate ECHEMI Thieno-pyrimidine Derivative
Molecular Weight (g/mol) ~507 (estimated) ~393 481.6
XLogP3 ~3.8 (estimated) ~2.5 4.2
Hydrogen Bond Donors 1 2 1
Hydrogen Bond Acceptors 8 6 7
Topological Polar Surface Area (Ų) ~139 (similar to ) ~120 139

Key Observations :

  • Similar polar surface area to indicates comparable solubility profiles, critical for bioavailability.

Q & A

Q. What synthetic strategies are commonly employed to prepare this compound, and how can reaction conditions be optimized?

The synthesis typically involves sequential coupling of sulfonyl-pyrimidine and benzoate moieties via sulfanylacetyl linkages. Key steps include:

  • Sulfonylation : Introducing the 4-methoxyphenylsulfonyl group to the pyrimidine ring under basic conditions (e.g., NaH in DMF) .
  • Thiol coupling : Reacting the sulfonyl-pyrimidine intermediate with a thiol-containing acetyl spacer, followed by conjugation to the ethyl benzoate group .
  • Optimization : Yield improvements are achieved by controlling temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1.2:1 thiol:pyrimidine) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : Confirm regiochemistry of the pyrimidine ring (e.g., ¹H-NMR: δ 8.2 ppm for sulfonyl protons) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 517.12) .
  • HPLC : Assess purity (>95% via C18 reverse-phase chromatography, acetonitrile/water gradient) .

Q. What preliminary biological activities have been reported for this compound?

While direct data is limited, structurally analogous sulfonyl-pyrimidine derivatives exhibit:

  • Enzyme inhibition : Potency against kinases (IC₅₀ ~10–50 µM) due to sulfonamide interactions with ATP-binding pockets .
  • Antimicrobial activity : Moderate inhibition of E. coli and S. aureus (MIC ~25–50 µg/mL) via membrane disruption .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioassay results between in vitro and cellular models?

  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence polarization) with cell viability (MTT assay) to distinguish direct target engagement from off-target effects .
  • Dose-response profiling : Use Hill slopes to identify non-monotonic responses indicative of assay interference .

Q. What crystallographic methods are suitable for elucidating its 3D structure and binding interactions?

  • Single-crystal X-ray diffraction : Employ SHELX for structure refinement (e.g., Mo-Kα radiation, 100K temperature) .
  • ORTEP visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain in the sulfonyl-acetyl linker .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to probe steric/electronic effects on kinase binding .
  • Linker optimization : Substitute the sulfanylacetyl spacer with carbamate or urea groups to modulate solubility and metabolic stability .

Q. What mechanistic insights can be gained from studying its oxidation/reduction pathways?

  • Oxidation : Treat with m-CPBA to convert the sulfanyl group to sulfone, altering electron density and hydrogen-bonding capacity (monitored via TLC/HPLC) .
  • Reduction : Use NaBH₄ to reduce the pyrimidinone carbonyl, generating a diol intermediate for prodrug development .

Q. How should researchers validate target engagement in complex biological matrices?

  • Cellular thermal shift assay (CETSA) : Monitor protein stabilization upon compound binding in lysates .
  • SPR spectroscopy : Measure binding kinetics (ka/kd) to recombinant targets immobilized on sensor chips .

Methodological Considerations

Q. What protocols ensure reliable assessment of enzymatic inhibition kinetics?

  • Steady-state kinetics : Vary substrate concentrations (0.1–10× Km) in the presence of 0–100 µM compound to calculate Ki values .
  • Pre-incubation time : Account for slow-binding inhibition by extending pre-incubation to 30–60 minutes .

Q. How can researchers address solubility challenges in biological assays?

  • Co-solvents : Use ≤1% DMSO or cyclodextrin-based formulations to maintain colloidal stability .
  • Prodrug derivatization : Introduce phosphate or ester groups to enhance aqueous solubility, followed by enzymatic cleavage in situ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.